N-(3,5-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE
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Overview
Description
N-(3,5-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is an organic compound that belongs to the class of amines It features a benzyl group substituted with methoxy groups at the 3 and 5 positions, and a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-naphthylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or naphthyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for certain receptors.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The methoxy and naphthyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE
- N-(3,5-DIMETHOXYBENZYL)-N-(1-NAPHTHYLMETHYL)AMINE
- N-(3,5-DIMETHOXYBENZYL)-N-(2-PHENYLETHYL)AMINE
Uniqueness
N-(3,5-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is unique due to the specific positioning of the methoxy groups on the benzyl ring and the naphthylmethyl group
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-19-10-16(11-20(12-19)23-2)14-21-13-15-7-8-17-5-3-4-6-18(17)9-15/h3-12,21H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOICFBQAGDWYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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